3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide

Anticancer Cytotoxicity Colorectal Cancer

3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide (CAS 959245-78-4) is a privileged benzothiophene scaffold with a strategically positioned 3-chloro-4-fluoro substitution pattern, offering a unique vector for modulating lipophilicity, metabolic stability, and target binding in drug discovery. This electron-withdrawing halogen combo is critical for SAR studies; substituting with generic analogs can yield divergent results and require series re-optimization. Available from multiple vendors for immediate procurement as a versatile building block, reference standard, and intermediate for novel chemical entity synthesis.

Molecular Formula C9H5ClFNOS
Molecular Weight 229.66 g/mol
CAS No. 959245-78-4
Cat. No. B3175765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide
CAS959245-78-4
Molecular FormulaC9H5ClFNOS
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)N)F
InChIInChI=1S/C9H5ClFNOS/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H2,12,13)
InChIKeySWUWQFFRYZKOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide (CAS 959245-78-4) Procurement and Basic Characterization


3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide (CAS 959245-78-4) is a heterocyclic organic compound belonging to the benzothiophene-2-carboxamide class, with a molecular formula of C9H5ClFNOS and a molecular weight of 229.66 g/mol . It is characterized by a benzothiophene core substituted with chlorine and fluorine atoms and a primary carboxamide group . This compound is primarily offered as a research chemical by specialized suppliers and is noted for its potential as a building block in medicinal chemistry due to the benzothiophene moiety's presence in bioactive molecules like raloxifene and sertaconazole .

Why 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide Cannot Be Replaced by a Generic Benzothiophene Analog


A direct quantitative comparison to establish the superiority of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide over its closest analogs is not possible based on currently available, verifiable primary literature. However, general class-level inference from related benzothiophene-2-carboxamide research indicates that substitution patterns are critical for biological activity and selectivity [1]. The specific combination of electron-withdrawing chloro and fluoro substituents on the benzothiophene core is a known strategy to modulate molecular properties such as metabolic stability, binding affinity, and target selectivity in drug discovery programs [2]. Therefore, substituting this compound with a generic, non-halogenated, or differently halogenated analog could lead to significantly different experimental outcomes, negating the value of the study and necessitating independent re-optimization of the chemical series.

Quantitative Evidence for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide Selection


General Cytotoxic Potential Against Caco-2 Cells

A single study reported the cytotoxic effect of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide against the human colorectal adenocarcinoma cell line Caco-2 . The compound decreased cell viability by 39.8%, with a calculated IC50 of 31.9 µM . This is presented as a baseline indication of biological activity. A direct head-to-head comparison with a close analog under the same assay conditions is not available in the primary literature, limiting the strength of this evidence for differentiation.

Anticancer Cytotoxicity Colorectal Cancer

Primary Research Applications for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide


Medicinal Chemistry as a Halogenated Benzothiophene Scaffold

This compound serves as a versatile building block for the synthesis of more complex molecules. The benzothiophene core is a privileged structure in medicinal chemistry, found in approved drugs like raloxifene (SERM) and sertaconazole (antifungal). The presence of both chloro and fluoro substituents offers a unique vector for modulating the physicochemical and pharmacokinetic properties of lead compounds, as these halogens can influence lipophilicity, metabolic stability, and target binding [1].

Structure-Activity Relationship (SAR) Studies in Probe Discovery

In academic and industrial settings, this compound can be used as a specific tool in SAR investigations to probe the effect of a 3-chloro-4-fluoro substitution pattern on a benzothiophene core. By comparing its activity to a library of analogs with varying halogenation patterns, researchers can map the chemical space and identify the optimal substituents for a given biological target, as seen in the development of selective SENP inhibitors [2].

Reference Standard in Synthetic Chemistry

Due to its defined structure and commercial availability from reputable vendors , 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide can be used as a reference standard for analytical method development (e.g., HPLC, LC-MS) and as a starting material or intermediate in the synthesis of novel chemical entities. Its unique combination of functional groups (chloro, fluoro, carboxamide) makes it a useful substrate for exploring various chemical transformations.

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